molecular formula C28H20NO2PS B3821176 [(Z)-2-cyano-2-diphenylphosphinothioyl-1-phenylethenyl] benzoate

[(Z)-2-cyano-2-diphenylphosphinothioyl-1-phenylethenyl] benzoate

Cat. No.: B3821176
M. Wt: 465.5 g/mol
InChI Key: ACOAUPQCXROSFI-RQZHXJHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(Z)-2-cyano-2-diphenylphosphinothioyl-1-phenylethenyl] benzoate is a complex organic compound with a unique structure that includes cyano, diphenylphosphinothioyl, phenylethenyl, and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-2-cyano-2-diphenylphosphinothioyl-1-phenylethenyl] benzoate typically involves multi-step organic reactions. One common method includes the reaction of a cyano compound with a diphenylphosphinothioyl chloride in the presence of a base to form the intermediate. This intermediate is then reacted with a phenylethenyl compound under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(Z)-2-cyano-2-diphenylphosphinothioyl-1-phenylethenyl] benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

[(Z)-2-cyano-2-diphenylphosphinothioyl-1-phenylethenyl] benzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as an intermediate in the synthesis of other compounds.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which [(Z)-2-cyano-2-diphenylphosphinothioyl-1-phenylethenyl] benzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to [(Z)-2-cyano-2-diphenylphosphinothioyl-1-phenylethenyl] benzoate include:

    Benzyl benzoate: Used as a topical treatment for skin conditions.

    Diphenylphosphinothioyl derivatives:

    Phenylethenyl compounds: Known for their use in polymer chemistry and material science.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[(Z)-2-cyano-2-diphenylphosphinothioyl-1-phenylethenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20NO2PS/c29-21-26(32(33,24-17-9-3-10-18-24)25-19-11-4-12-20-25)27(22-13-5-1-6-14-22)31-28(30)23-15-7-2-8-16-23/h1-20H/b27-26-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOAUPQCXROSFI-RQZHXJHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C#N)P(=S)(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(\C#N)/P(=S)(C2=CC=CC=C2)C3=CC=CC=C3)/OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20NO2PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[(Z)-2-cyano-2-diphenylphosphinothioyl-1-phenylethenyl] benzoate
Reactant of Route 2
[(Z)-2-cyano-2-diphenylphosphinothioyl-1-phenylethenyl] benzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
[(Z)-2-cyano-2-diphenylphosphinothioyl-1-phenylethenyl] benzoate
Reactant of Route 4
Reactant of Route 4
[(Z)-2-cyano-2-diphenylphosphinothioyl-1-phenylethenyl] benzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
[(Z)-2-cyano-2-diphenylphosphinothioyl-1-phenylethenyl] benzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
[(Z)-2-cyano-2-diphenylphosphinothioyl-1-phenylethenyl] benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.